Cas no 791-29-7 (Methyltriphenylsilane)

Methyltriphenylsilane structure
Methyltriphenylsilane structure
Product Name:Methyltriphenylsilane
Numero CAS:791-29-7
MF:C19H18Si
MW:274.431725978851
MDL:MFCD00041325
CID:83081
PubChem ID:522714
Update Time:2025-11-02

Methyltriphenylsilane Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyltriphenylsilane
    • Triphenylmethylsilane
    • methyl(triphenyl)silane
    • Silane, methyltriphenyl-
    • methyl-tri(phenyl)silane
    • Methyltriphenylsilane, 97%
    • C19H18Si
    • GIGVICQLYWGMGW-UHFFFAOYSA-N
    • 6513AF
    • M3138
    • SY235016
    • MFCD00041325
    • starbld0019033
    • AKOS008901151
    • D91615
    • 791-29-7
    • A864909
    • DTXSID60335042
    • FS-6092
    • FT-0628928
    • Triphenyl Methylsilane
    • 1,1′,1′′-(Methylsilylidyne)tris[benzene] (ACI)
    • Silane, methyltriphenyl- (6CI, 7CI, 8CI, 9CI)
    • DTXCID10286131
    • S20585
    • MDL: MFCD00041325
    • Inchi: 1S/C19H18Si/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3
    • Chiave InChI: GIGVICQLYWGMGW-UHFFFAOYSA-N
    • Sorrisi: C1C=CC([Si](C)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1
    • BRN: 2940360

Proprietà calcolate

  • Massa esatta: 274.11800
  • Massa monoisotopica: 274.117777109g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 3
  • Complessità: 235
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.0880
  • Punto di fusione: 65.0 to 69.0 deg-C
  • Punto di ebollizione: 200°C/9mmHg(lit.)
  • Punto di infiammabilità: 153.4℃
  • Indice di rifrazione: 1.598
  • PSA: 0.00000
  • LogP: 2.78660
  • λmax: 270(Hexane)(lit.)
  • Solubilità: Non determinato

Methyltriphenylsilane Informazioni sulla sicurezza

  • Istruzioni di sicurezza: S22-S24/25
  • Termine di sicurezza:S22;S24/25

Methyltriphenylsilane Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M3138-5g
Methyltriphenylsilane
791-29-7 97.0%(GC)
5g
¥525.0 2022-07-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M3138-25g
Methyltriphenylsilane
791-29-7 97.0%(GC)
25g
¥1990.0 2022-07-29
Fluorochem
S20585-25g
Triphenylmethylsilane
791-29-7 97%
25g
£103.00 2022-02-28
TRC
M219725-50mg
Methyltriphenylsilane
791-29-7
50mg
$ 50.00 2022-06-04
TRC
M219725-100mg
Methyltriphenylsilane
791-29-7
100mg
$ 65.00 2022-06-04
TRC
M219725-500mg
Methyltriphenylsilane
791-29-7
500mg
$ 115.00 2022-06-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T833884-100g
Triphenyl Methylsilane
791-29-7 98%
100g
¥2,461.00 2022-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T833884-1g
Triphenyl Methylsilane
791-29-7 98%
1g
¥98.00 2022-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T833884-5g
Triphenyl Methylsilane
791-29-7 98%
5g
¥211.00 2022-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T833884-25g
Triphenyl Methylsilane
791-29-7 98%
25g
¥699.00 2022-08-31

Methyltriphenylsilane Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Eosin Solvents: Benzene ;  48 h, 60 °C
Riferimento
Stepwise on-demand functionalization of multihydrosilanes enabled by a hydrogen-atom-transfer photocatalyst based on eosin Y
Fan, Xuanzi; Zhang, Muliang ; Gao, Yuanjun; Zhou, Qi; Zhang, Yanbin; et al, Nature Chemistry, 2023, 15(5), 666-676

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Platinum, hydrodimethyl[tris(3,5-dimethyl-1H-pyrazolato-κN1)hydroborato(1-)-κN2,… ;  24 h, 200 °C
Riferimento
Intermolecular and Intramolecular, Platinum-Catalyzed, Acceptorless Dehydrogenative Coupling of Hydrosilanes with Aryl and Aliphatic Methyl C-H Bonds
Tsukada, Naofumi; Hartwig, John F., Journal of the American Chemical Society, 2005, 127(14), 5022-5023

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Reactivity of hypervalent species: reactions of anionic pentacoordinated silicon complexes towards nucleophiles
Boudin, Alain; Cerveau, Genevieve; Chuit, Claude; Corriu, Robert J. P.; Reye, Catherine, Bulletin of the Chemical Society of Japan, 1988, 61(1), 101-6

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Lithium acetate Catalysts: Palladium (DMF-stabilized) Solvents: Dimethylacetamide ;  16 h, 100 °C
Riferimento
Dimethylformamide-stabilized palladium nanoclusters catalyzed coupling reactions of aryl halides with hydrosilanes/disilanes
Nagata, Tatsuki; Inoue, Takeru; Lin, Xianjin; Ishimoto, Shinya; Nakamichi, Seiya; et al, RSC Advances, 2019, 9(30), 17425-17431

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Methyllithium
Riferimento
Rearrangement and cleavage of [(aryloxy)methyl]silanes by organolithium reagents: conversion of phenols into benzylic alcohols
Eisch, John J.; Galle, James E.; Piotrowski, Andrzej; Tsai, Miin Rong, Journal of Organic Chemistry, 1982, 47(26), 5051-6

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triphenylstannane ,  Samarium Solvents: Tetrahydrofuran ;  -78 °C → rt
1.2 Solvents: Water
Riferimento
Preferential carbene insertion into Ge-H vs. other heavier group 14 hydrides via samarium carbenoids
Kondo, Hitoshi; Yamanoi, Yoshinori; Nishihara, Hiroshi, Chemical Communications (Cambridge, 2011, 47(23), 6671-6673

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Benzene-d6 ;  60 h
Riferimento
Formation of Silicon-Carbon Bonds by Photochemical Irradiation of (η5-C5H5)Fe(CO)2SiR3 and (η5-C5H5)Fe(CO)2Me to Obtain R3SiMe
Fortier, Skye; Zhang, Yongqiang; Sharma, Hemant K.; Pannell, Keith H., Organometallics, 2010, 29(4), 1041-1044

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Butyllithium Catalysts: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  30 s, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  25 °C
Riferimento
Continuous-flow Si-H functionalizations of hydrosilanes via sequential organolithium reactions catalyzed by potassium tert-butoxide
Lee, Hyune-Jea; Kwak, Changmo; Kim, Dong-Pyo; Kim, Heejin, Green Chemistry, 2021, 23(3), 1193-1199

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
Riferimento
Pentacoordinated silicon anions: synthesis and reactivity
Brefort, Jean Louis; Corriu, Robert J. P.; Guerin, Christian; Henner, Bernard J. L.; Wong Chi Man, Wong Wee Choy, Organometallics, 1990, 9(7), 2080-5

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Norbornene Catalysts: 2129647-88-5 Solvents: Tetrahydrofuran ;  24 h, 110 °C
Riferimento
A well-defined NHC-Ir(III) catalyst for the silylation of aromatic C-H bonds: substrate survey and mechanistic insights
Rubio-Perez, Laura; Iglesias, Manuel; Munarriz, Julen; Polo, Victor; Passarelli, Vincenzo; et al, Chemical Science, 2017, 8(7), 4811-4822

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: 1,10-Phenanthroline ,  Bis(1,5-cyclooctadiene)nickel Solvents: Toluene ;  3 min, rt; 18 h, 160 °C
Riferimento
Nickel-Catalyzed Decarbonylation of Acylsilanes
Nakatani, Syun; Ito, Yuri; Sakurai, Shun; Kodama, Takuya ; Tobisu, Mamoru, Journal of Organic Chemistry, 2020, 85(11), 7588-7594

Metodo di produzione 12

Condizioni di reazione
Riferimento
Reactivity of silicon-hydrogen bonds in organosilanes
Zhun, V. I.; Zhun, A. B.; Vlasenko, S. D.; Belorusskaya, L. A.; Chernyshev, E. A.; et al, Zhurnal Obshchei Khimii, 1982, 52(11), 2565-70

Metodo di produzione 13

Condizioni di reazione
1.1 Solvents: Diethyl ether
1.2 Reagents: Water Catalysts: Sulfuric acid Solvents: Water
Riferimento
Reactivity of anionic five-coordinate silicon complexes toward nucleophiles
Boudin, Alain; Cerveau, Genevieve; Chuit, Claude; Corriu, Robert J. P.; Reye, Catherine, Angewandte Chemie, 1986, 98(5), 472-3

Metodo di produzione 14

Condizioni di reazione
Riferimento
Chemistry of alkali metal-unsaturated hydrocarbon adducts. XI. ESR monitoring of transient radical anions from unsaturated organosilanes
Eisch, John J.; Smith, Leslie E., Journal of Organometallic Chemistry, 1984, 271(1-3), 83-100

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 0.5 h, -78 °C; -78 °C → rt; 16 h, rt
Riferimento
Synthesis of six-membered silacycles by intramolecular nucleophilic substitution at silicon involving the cleavage of carbon-silicon bonds
Onoe, Masahiro; Morioka, Toshifumi; Tobisu, Mamoru; Chatani, Naoto, Chemistry Letters, 2013, 42(3), 238-240

Metodo di produzione 16

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
Riferimento
Preparation of lithium(triphenylsilyl)organocopper and lithium(triphenylstannyl)phenylcopper and some reactions of lithium(triphenylsilyl)phenylcopper
Rahman, Mohammed T.; Hassain, Mohammed T.; Nahar, Syeda K.; Saha, Archana, Journal of the Indian Chemical Society, 1987, 64(1), 31-3

Methyltriphenylsilane Raw materials

Methyltriphenylsilane Preparation Products

Methyltriphenylsilane Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:791-29-7)Methyltriphenylsilane
Numero d'ordine:A864909
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:49
Prezzo ($):251.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:791-29-7)Methyltriphenylsilane
A864909
Purezza:99%
Quantità:100g
Prezzo ($):251.0
Email